2-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid
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Overview
Description
2-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid can be achieved through various methods. One common approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . For example, the starting material (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile can be obtained from S-proline via chloroacetylation followed by amidation of its carboxylate group . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents, as well as advanced purification techniques, are essential for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .
Scientific Research Applications
2-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions . This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A derivative of pyrrolidine with a carbonyl group at the 2-position.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at the 2 and 5 positions.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
2-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts enhanced biological activity and metabolic stability compared to other pyrrolidine derivatives . This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H10F3NO3 |
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Molecular Weight |
225.16 g/mol |
IUPAC Name |
2-methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H10F3NO3/c1-4-5(6(13)14)2-3-12(4)7(15)8(9,10)11/h4-5H,2-3H2,1H3,(H,13,14) |
InChI Key |
DTCIKHCHZGZSQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCN1C(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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